![molecular formula C22H47NO4Si B3159562 Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- CAS No. 862822-32-0](/img/structure/B3159562.png)
Hexadecanamide, N-[3-(trimethoxysilyl)propyl]-
Overview
Description
Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- is a compound that combines a long aliphatic chain with a trimethoxysilyl group bonded to a propyl linker. This unique structure allows it to form covalent bonds with surfaces containing hydroxyl groups, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- typically involves the reaction of hexadecanamide with 3-(trimethoxysilyl)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, ensuring the production of high-purity Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- for various applications .
Chemical Reactions Analysis
Types of Reactions
Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- undergoes several types of chemical reactions, including:
Hydrolysis: The trimethoxysilyl group reacts with water to form silanols and methanol.
Condensation: The silanol groups can condense with other silanols or surface hydroxyl groups to form siloxane bonds.
Common Reagents and Conditions
Hydrolysis: Water (H₂O) is used as a reagent.
Condensation: The reaction typically occurs in the presence of moisture or on surfaces containing hydroxyl groups.
Major Products Formed
Hydrolysis: Silanols (Si-OH) and methanol (CH₃OH).
Condensation: Siloxane bonds (Si-O-Si), which link the molecule to surfaces.
Scientific Research Applications
Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- has a wide range of applications in scientific research:
Chemistry: Used in materials science for surface modification and as a coupling agent.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Mechanism of Action
The mechanism of action of Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- involves the formation of covalent bonds with hydroxyl groups on surfaces. The trimethoxysilyl group undergoes hydrolysis to form silanols, which then condense with other silanols or hydroxyl groups to create siloxane bonds. This process results in strong adhesion and surface modification.
Comparison with Similar Compounds
Similar Compounds
Hexadecanamide (Palmitamide): A fatty acid amide with anti-inflammatory and neuroprotective properties.
Hexadecanamide, 16-mercapto-N-[3-(trimethoxysilyl)propyl]-: Similar structure but with a mercapto group, used in different applications.
Uniqueness
Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- is unique due to its combination of a long aliphatic chain and a trimethoxysilyl group. This structure allows it to form strong covalent bonds with surfaces, making it highly valuable in applications requiring durable adhesion and surface modification .
Biological Activity
Hexadecanamide, N-[3-(trimethoxysilyl)propyl]-, also known as N-(3-trimethoxysilylpropyl)hexadecanamide, is a compound with significant biological activity and various applications in material science and biochemistry. This article explores its properties, biological effects, and relevant research findings.
- Molecular Formula : C22H47NO4Si
- Molecular Weight : 417.70 g/mol
- Boiling Point : 190-198 °C (0.04 mmHg)
- Density : 0.92 g/mL
- Melting Point : 54-58 °C
Biological Activity
Hexadecanamide exhibits several biological activities, primarily due to its amide functional group and the presence of a trimethoxysilyl group. These characteristics enhance its utility in various applications, including drug delivery systems and surface modification.
- Cell Membrane Interaction : Hexadecanamide can integrate into lipid membranes due to its fatty acid chain, potentially altering membrane fluidity and permeability.
- Antimicrobial Properties : Some studies suggest that hexadecanamide derivatives exhibit antimicrobial activity against various pathogens, making them candidates for antibacterial coatings.
- Biocompatibility : The silane group enhances the biocompatibility of hexadecanamide when used in biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
Case Studies
- Antimicrobial Activity :
- Surface Modification :
- Drug Delivery Systems :
Data Table: Biological Activities of Hexadecanamide Derivatives
Safety Considerations
While hexadecanamide shows promising biological activity, safety data indicate potential hazards:
Properties
IUPAC Name |
N-(3-trimethoxysilylpropyl)hexadecanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H47NO4Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(24)23-20-18-21-28(25-2,26-3)27-4/h5-21H2,1-4H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMCFLYMSMBBNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC[Si](OC)(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H47NO4Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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